Cas no 1081513-23-6 (N-4-(Ethoxycarbonyl)-2-nitrophenylglycine)

N-4-(Ethoxycarbonyl)-2-nitrophenylglycine 化学的及び物理的性質
名前と識別子
-
- N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine
- 2-((4-(Ethoxycarbonyl)-2-nitrophenyl)amino)acetic acid
- 2-{[4-(ethoxycarbonyl)-2-nitrophenyl]amino}acetic acid
- T5392
- ST45021389
- benzoic acid, 4-[(carboxymethyl)amino]-3-nitro-, 1-ethyl ester
- N-4-(Ethoxycarbonyl)-2-nitrophenylglycine
-
- MDL: MFCD22385530
- インチ: 1S/C11H12N2O6/c1-2-19-11(16)7-3-4-8(12-6-10(14)15)9(5-7)13(17)18/h3-5,12H,2,6H2,1H3,(H,14,15)
- InChIKey: IOJCFTJBMNJGLJ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(=C(C=1)[N+](=O)[O-])NCC(=O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 354
- トポロジー分子極性表面積: 121
N-4-(Ethoxycarbonyl)-2-nitrophenylglycine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB414261-10 g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | 10g |
€727.20 | 2022-06-10 | ||
abcr | AB414261-5 g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | 5g |
€430.80 | 2022-06-10 | ||
TRC | N129360-1000mg |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | 1g |
$ 390.00 | 2022-06-03 | ||
abcr | AB414261-1 g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | 1g |
€189.00 | 2022-06-10 | ||
Ambeed | A867022-1g |
2-((4-(Ethoxycarbonyl)-2-nitrophenyl)amino)acetic acid |
1081513-23-6 | 97% | 1g |
$133.0 | 2024-04-26 | |
abcr | AB414261-500mg |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine; . |
1081513-23-6 | 500mg |
€173.00 | 2024-04-20 | ||
abcr | AB414261-10g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine; . |
1081513-23-6 | 10g |
€749.00 | 2024-04-20 | ||
A2B Chem LLC | AI07310-1g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | >95% | 1g |
$405.00 | 2024-04-20 | |
A2B Chem LLC | AI07310-10g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | >95% | 10g |
$884.00 | 2024-04-20 | |
A2B Chem LLC | AI07310-5g |
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine |
1081513-23-6 | >95% | 5g |
$620.00 | 2024-04-20 |
N-4-(Ethoxycarbonyl)-2-nitrophenylglycine 関連文献
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
N-4-(Ethoxycarbonyl)-2-nitrophenylglycineに関する追加情報
Professional Introduction to N-4-(Ethoxycarbonyl)-2-nitrophenylglycine (CAS No. 1081513-23-6)
N-4-(Ethoxycarbonyl)-2-nitrophenylglycine, a compound with the chemical identifier CAS No. 1081513-23-6, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry.
The molecular structure of N-4-(Ethoxycarbonyl)-2-nitrophenylglycine consists of a phenyl ring substituted with a nitro group at the 2-position and an ethoxycarbonyl group at the 4-position, linked to a glycine moiety. This configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its utility in various chemical transformations, including condensation reactions, cyclization processes, and functional group interconversions.
In recent years, the pharmaceutical industry has seen a surge in the exploration of nitroaromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that nitrophenyl derivatives exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in N-4-(Ethoxycarbonyl)-2-nitrophenylglycine makes it an attractive candidate for further investigation into these therapeutic areas. Researchers have been particularly interested in its potential as a precursor for designing novel inhibitors targeting specific enzymatic pathways involved in diseases like cancer and inflammatory disorders.
One of the most compelling aspects of this compound is its role in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including signal transduction, protein degradation, and cellular regulation. Dysregulation of protease activity is associated with numerous diseases, making them attractive targets for therapeutic intervention. The structure of N-4-(Ethoxycarbonyl)-2-nitrophenylglycine provides a scaffold that can be modified to interact with specific protease active sites, potentially leading to the discovery of new drugs that can modulate these enzymes effectively.
Recent advancements in computational chemistry have also contributed to the understanding of how N-4-(Ethoxycarbonyl)-2-nitrophenylglycine interacts with biological targets. Molecular modeling studies have revealed that the nitro group and ethoxycarbonyl moiety can form stable hydrogen bonds and hydrophobic interactions with residues in protease active sites. These interactions are critical for designing molecules with high affinity and selectivity. Additionally, computational predictions have helped identify optimal analogs of this compound that could enhance its pharmacological properties.
The synthesis of N-4-(Ethoxycarbonyl)-2-nitrophenylglycine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group into the phenyl ring is typically achieved through electrophilic aromatic substitution reactions, while the ethoxycarbonylation of glycine is performed using appropriate activating agents. These synthetic routes highlight the compound's complexity and the expertise required to produce it in high yields and purity.
In conclusion, N-4-(Ethoxycarbonyl)-2-nitrophenylglycine (CAS No. 1081513-23-6) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.
1081513-23-6 (N-4-(Ethoxycarbonyl)-2-nitrophenylglycine) Related Products
- 1779805-52-5(7-Thia-4-azaspiro[2.5]octane)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)
- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)
- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)
- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
